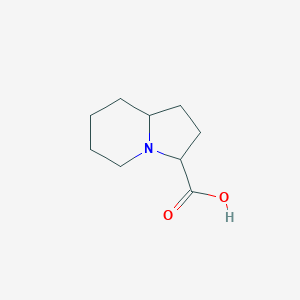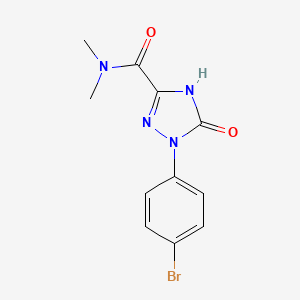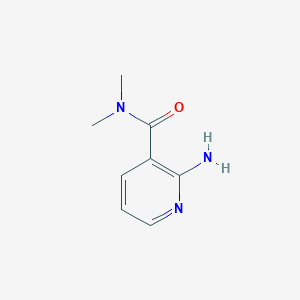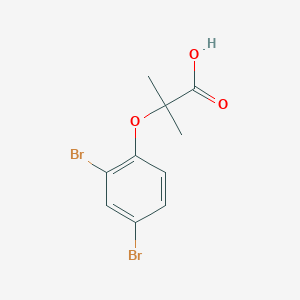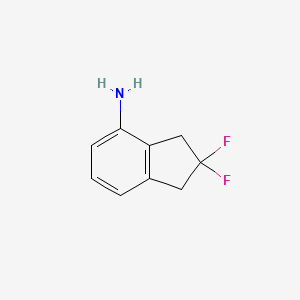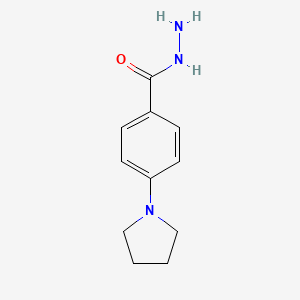
4-(Pyrrolidin-1-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-1-yl)benzohydrazide is a chemical compound that features a pyrrolidine ring attached to a benzohydrazide moiety. This compound is of interest due to its potential applications in medicinal chemistry and its role as a building block in the synthesis of various bioactive molecules. The presence of the pyrrolidine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)benzohydrazide typically involves the reaction of 4-(Pyrrolidin-1-yl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 4-(Pyrrolidin-1-yl)benzoic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrrolidin-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzohydrazide derivatives.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-1-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to biological receptors, while the benzohydrazide moiety can form hydrogen bonds and other interactions with target proteins. This compound has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are involved in bacterial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a hydrazide.
4-(Pyrrolidin-1-yl)benzoic acid: Precursor in the synthesis of 4-(Pyrrolidin-1-yl)benzohydrazide.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: A derivative with additional methyl groups on the pyrrolidine ring.
Uniqueness
This compound is unique due to its specific combination of the pyrrolidine ring and benzohydrazide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-ylbenzohydrazide |
InChI |
InChI=1S/C11H15N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h3-6H,1-2,7-8,12H2,(H,13,15) |
Clave InChI |
ICDZUMAVBZDCEG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
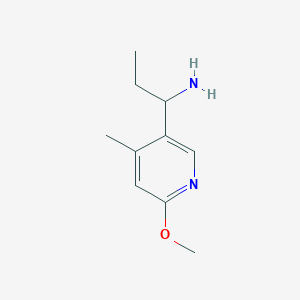
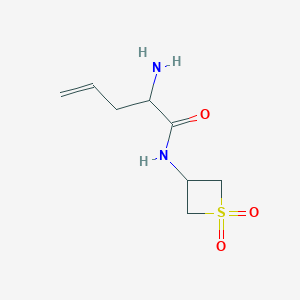
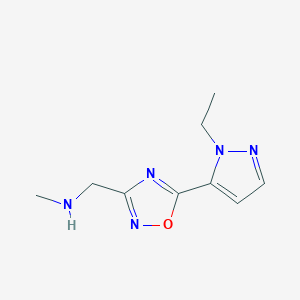
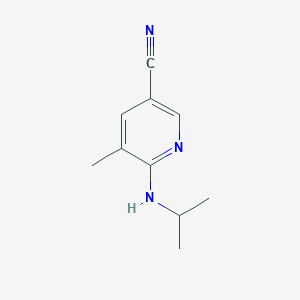



![5-Methylbenzo[d]isothiazole](/img/structure/B13008134.png)
